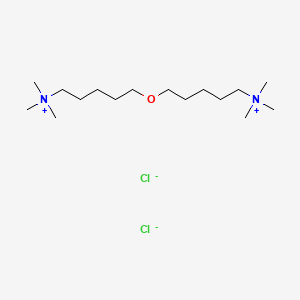
Oxydipentonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxydipentonium chloride is a chemical compound with the molecular formula C16H38Cl2N2O . It is known for its role as a cholinesterase inhibitor and has been studied for its potential use as a muscle relaxant . The compound is also referred to by its systematic name, 5,5’-oxybis(N,N,N-trimethyl-1-pentanaminium) dichloride .
Preparation Methods
The synthesis of oxydipentonium chloride involves the reaction of N,N,N-trimethyl-1-pentanaminium with oxybis(1-pentanaminium) in the presence of hydrochloric acid . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Oxydipentonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like and reducing agents like .
Scientific Research Applications
Oxydipentonium chloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Mechanism of Action
Oxydipentonium chloride exerts its effects by inhibiting the enzyme cholinesterase , which is responsible for breaking down the neurotransmitter acetylcholine . By inhibiting this enzyme, the compound increases the levels of acetylcholine in the synaptic cleft, leading to prolonged muscle contraction and relaxation effects . The molecular targets involved include the cholinesterase enzyme and the acetylcholine receptors on muscle cells .
Comparison with Similar Compounds
Oxydipentonium chloride can be compared with other cholinesterase inhibitors, such as neostigmine and pyridostigmine . While all these compounds inhibit cholinesterase, this compound is unique due to its specific molecular structure and the presence of the oxybis group, which may confer different pharmacokinetic and pharmacodynamic properties . Similar compounds include:
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .
Properties
CAS No. |
7174-23-4 |
|---|---|
Molecular Formula |
C16H38Cl2N2O |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;dichloride |
InChI |
InChI=1S/C16H38N2O.2ClH/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
VCBSMHZNRBWEIJ-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


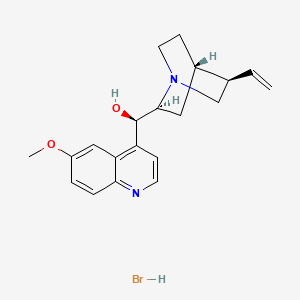
![(2S,3S,4R,5R)-2-(6-aminopurin-9-yl)-5-methanidyloxolane-3,4-diol;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate](/img/structure/B10858380.png)

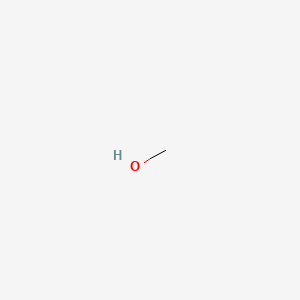
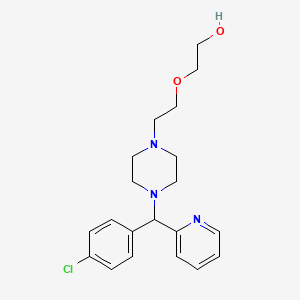
![5-O-[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10858395.png)
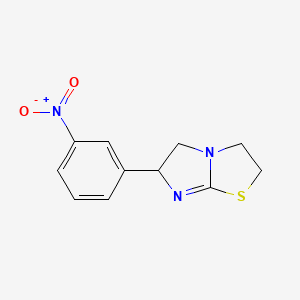
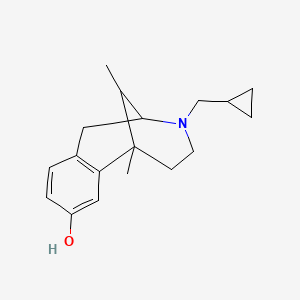

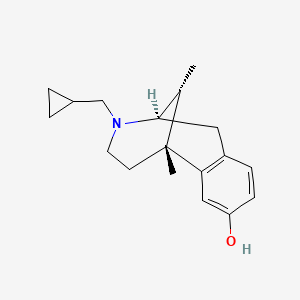

![(1S,4E,5'S,6S,6'S,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22R,25S,27R,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,29-octamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B10858454.png)


